molecular formula C10H11BrO B13890479 (S)-(4-bromophenyl)(cyclopropyl)methanol CAS No. 1372452-76-0

(S)-(4-bromophenyl)(cyclopropyl)methanol

Cat. No.: B13890479
CAS No.: 1372452-76-0
M. Wt: 227.10 g/mol
InChI Key: PLVQKMYLBFYJHT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(4-bromophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H11BrO It is characterized by the presence of a bromophenyl group and a cyclopropyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-bromophenyl)(cyclopropyl)methanol typically involves the reaction of 4-bromobenzaldehyde with cyclopropylmethanol in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic attack on the aldehyde. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-bromophenyl)(cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-bromobenzophenone or 4-bromobenzaldehyde.

    Reduction: Formation of (S)-phenyl(cyclopropyl)methanol.

    Substitution: Formation of (S)-(4-aminophenyl)(cyclopropyl)methanol or (S)-(4-thiophenyl)(cyclopropyl)methanol.

Scientific Research Applications

(S)-(4-bromophenyl)(cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(4-bromophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(4-bromophenyl)(cyclopropyl)methanol
  • (S)-(4-chlorophenyl)(cyclopropyl)methanol
  • (S)-(4-fluorophenyl)(cyclopropyl)methanol

Uniqueness

(S)-(4-bromophenyl)(cyclopropyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. Additionally, the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer, highlighting the importance of chirality in its applications.

Properties

CAS No.

1372452-76-0

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(S)-(4-bromophenyl)-cyclopropylmethanol

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2/t10-/m0/s1

InChI Key

PLVQKMYLBFYJHT-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=C(C=C2)Br)O

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.